molecular formula C11H17NO3S B11869606 [3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate

Cat. No.: B11869606
M. Wt: 243.32 g/mol
InChI Key: CZCQMRZQDWWULM-VIFPVBQESA-N
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Description

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate is a chemical compound with a complex structure that includes a dimethylamino group, an ethyl group, and a phenyl group attached to a methanesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate typically involves the reaction of [3-[(1S)-1-(dimethylamino)ethyl]phenyl] with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is typically isolated by filtration, washed, and dried before packaging.

Chemical Reactions Analysis

Types of Reactions

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonate group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology

In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a building block for the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of [3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [3-[(1S)-1-(dimethylamino)ethyl]phenol: This compound is similar in structure but lacks the methanesulfonate group. It is used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.

    [3-[(1S)-1-(dimethylamino)ethyl]aniline: This compound has an aniline group instead of a phenyl group and is used in the synthesis of dyes and pigments.

Uniqueness

The presence of the methanesulfonate group in [3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate imparts unique chemical properties, such as increased solubility in polar solvents and enhanced reactivity in nucleophilic substitution reactions. These properties make it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C11H17NO3S

Molecular Weight

243.32 g/mol

IUPAC Name

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate

InChI

InChI=1S/C11H17NO3S/c1-9(12(2)3)10-6-5-7-11(8-10)15-16(4,13)14/h5-9H,1-4H3/t9-/m0/s1

InChI Key

CZCQMRZQDWWULM-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OS(=O)(=O)C)N(C)C

Canonical SMILES

CC(C1=CC(=CC=C1)OS(=O)(=O)C)N(C)C

Origin of Product

United States

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